molecular formula C11H21NO B1339701 4-Cycloheptylmorpholine CAS No. 39198-79-3

4-Cycloheptylmorpholine

Cat. No.: B1339701
CAS No.: 39198-79-3
M. Wt: 183.29 g/mol
InChI Key: OANBWYYAUQHQFP-UHFFFAOYSA-N
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Description

Contextualization within Amine and Heterocyclic Chemistry

4-Cycloheptylmorpholine is classified as a tertiary amine and a saturated heterocycle. Its structure consists of a morpholine (B109124) ring, which is a six-membered heterocycle containing both an oxygen atom and a nitrogen atom, with a cycloheptyl group attached to the nitrogen. This combination of features places it at an interesting intersection of chemical classes.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability in drug candidates. acs.orgmdpi.comnih.gov The nitrogen atom of the morpholine ring is basic, with a pKa that is typically lower than that of corresponding piperidines due to the electron-withdrawing inductive effect of the oxygen atom. nih.gov This modulation of basicity is a key feature in its chemical behavior.

Table 1: General Physicochemical Properties of N-Alkylmorpholines

PropertyGeneral Observation for N-AlkylmorpholinesExpected Influence of Cycloheptyl Group
Basicity (pKa) Generally in the range of 7.0-8.0Likely within this range, potentially slightly higher due to the electron-donating nature of the alkyl group, but accessibility of the lone pair may be sterically hindered.
Boiling Point Increases with the size of the N-alkyl substituent.Expected to be significantly higher than smaller N-alkylmorpholines due to increased molecular weight and van der Waals forces.
Solubility in Water Generally good for small alkyl groups, decreases with increasing lipophilicity.Expected to have low water solubility due to the large, hydrophobic cycloheptyl group.
Lipophilicity (LogP) Increases with the size of the N-alkyl substituent.Expected to have a relatively high LogP value.

Significance in Advanced Chemical Synthesis and Methodology Development

The primary route for the synthesis of this compound is through the reductive amination of cycloheptanone (B156872) with morpholine. This widely used reaction involves the initial formation of an enamine or an iminium ion intermediate, which is then reduced to the corresponding tertiary amine. mdpi.comorganic-chemistry.org Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. organic-chemistry.org The Leuckart reaction, which uses formic acid as a reducing agent, is another established method for this type of transformation. mdpi.com

In the context of advanced chemical synthesis, N-substituted morpholines can serve several roles. They are often used as organic bases in a variety of chemical reactions. Their controlled basicity and good solubility in organic solvents make them suitable for promoting reactions without causing unwanted side reactions that can occur with stronger, more nucleophilic bases.

Furthermore, tertiary amines, including N-substituted morpholines, can act as catalysts. For instance, some morpholine derivatives have been investigated as catalysts for the formation of polyurethanes. mdpi.com While specific catalytic applications of this compound are not widely documented, its structural features suggest potential as a sterically hindered base or as a ligand in organometallic catalysis. The bulky cycloheptyl group could impart specific selectivities in such catalytic processes.

Table 2: Representative Synthetic Methods for Tertiary Amines

ReactionReagentsDescriptionApplicability to this compound
Reductive Amination Ketone (Cycloheptanone), Secondary Amine (Morpholine), Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)A two-step, one-pot reaction involving the formation of an enamine/iminium ion followed by reduction. organic-chemistry.orgpku.edu.cnHighly applicable and likely the most common laboratory synthesis method.
Leuckart-Wallach Reaction Ketone (Cycloheptanone), Formamide or Ammonium (B1175870) FormateA reductive amination using formic acid or its derivatives as the reducing agent. mdpi.comA viable, though potentially less common, synthetic route.
Direct Alkylation Morpholine, Cycloheptyl HalideA direct Sₙ2 reaction.Generally less efficient for producing tertiary amines from secondary amines due to the risk of over-alkylation to form quaternary ammonium salts.

Overview of Current Research Trajectories

Current research involving morpholine derivatives is extensive and multifaceted. A significant portion of this research is concentrated in the field of medicinal chemistry, where the morpholine scaffold is incorporated into complex molecules to enhance their pharmacokinetic properties. mdpi.comnih.gov Studies often focus on the synthesis of libraries of substituted morpholines to explore structure-activity relationships for various biological targets. mdpi.comnih.gov

Another major research trajectory is the development of new synthetic methodologies. This includes the discovery of more efficient and selective ways to synthesize substituted morpholines and the use of chiral morpholines as auxiliaries or catalysts in asymmetric synthesis. researchgate.net The development of green synthetic routes, employing more environmentally benign reagents and conditions, is also an active area of investigation.

While direct research on this compound is limited, the broader trends in heterocyclic chemistry suggest its potential utility in several areas. Its lipophilic nature could be of interest in the development of compounds designed to cross lipid membranes. The steric bulk of the cycloheptyl group could be exploited to control stereoselectivity in organic reactions where it is used as a catalyst or a ligand. Future research may explore the use of this compound and other N-cycloalkylmorpholines in these contexts, contributing to the expanding toolkit of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cycloheptylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-6-11(5-3-1)12-7-9-13-10-8-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANBWYYAUQHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550439
Record name 4-Cycloheptylmorpholine
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Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39198-79-3
Record name 4-Cycloheptylmorpholine
Source CAS Common Chemistry
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Record name 4-Cycloheptylmorpholine
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Synthetic Methodologies and Chemical Transformations of 4 Cycloheptylmorpholine

Established Synthetic Pathways for 4-Cycloheptylmorpholine

The creation of the N-cycloalkyl bond in this compound is typically achieved through well-established methods for N-alkylation of secondary amines. These strategies involve the reaction of morpholine (B109124) with a cycloheptyl-containing electrophile or the reaction of cycloheptylamine (B1194755) with electrophiles that can form the morpholine ring.

General Strategies for N-Cycloalkylmorpholine Synthesis

The primary methods for synthesizing N-cycloalkylmorpholines, including this compound, are:

Reductive Amination: This is a widely used and versatile method for forming carbon-nitrogen bonds. libretexts.orgmdpi.comorganic-chemistry.org It involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, this would typically involve the reaction of cycloheptanone (B156872) with morpholine. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmdpi.com Catalytic hydrogenation with hydrogen gas over a metal catalyst, such as nickel, can also be employed. libretexts.org

N-Alkylation with Alkyl Halides: This classic method involves the direct reaction of a secondary amine (morpholine) with an alkyl halide (cycloheptyl halide). youtube.com The reaction is a nucleophilic substitution where the nitrogen atom of the morpholine attacks the carbon atom bearing the halogen. youtube.com While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts if the resulting tertiary amine is further alkylated. libretexts.org The choice of solvent and base is crucial for optimizing the yield of the desired tertiary amine.

Specific Reaction Mechanisms Employed

The synthesis of this compound via reductive amination of cycloheptanone with morpholine proceeds in two main steps:

Iminium Ion Formation: Morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone. This is followed by the elimination of a water molecule to form a tertiary iminium ion.

Reduction: A hydride reducing agent, such as sodium borohydride, then attacks the electrophilic carbon of the iminium ion, reducing it to the final this compound product. libretexts.org

In the case of N-alkylation with a cycloheptyl halide (e.g., cycloheptyl bromide), the reaction follows an SN2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the halide ion as a leaving group. youtube.com

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally friendly methods. These principles are also applicable to the synthesis of this compound and its structurally related compounds.

Stereoselective Synthesis and Chiral Induction

While this compound itself is achiral, the synthesis of its chiral analogs, where either the cycloheptyl or the morpholine ring is substituted to create stereocenters, requires stereoselective methods. Diastereoselective additions of nucleophiles to chiral imines are a common strategy to create nitrogen-containing stereogenic centers. mdpi.com For instance, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer.

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this can be achieved through several approaches:

Catalytic Hydrogenation: Using hydrogen gas as a reductant in reductive amination is considered a green approach as the only byproduct is water. libretexts.org

Alternative Alkylating Agents: Replacing potentially toxic alkyl halides with greener alternatives like dimethyl carbonate (DMC) is an area of active research. asianpubs.org DMC is a non-toxic and biodegradable reagent that can be used for N-methylation and potentially other N-alkylations. asianpubs.org

Solvent-Free Conditions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids can significantly reduce waste. ajgreenchem.com For example, the synthesis of N-formylmorpholine has been achieved under solvent-free conditions. ajgreenchem.com

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can improve efficiency and reduce waste. mdpi.com

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character to the molecule. This allows for a variety of chemical transformations and the synthesis of various derivatives.

Derivatization is the process of chemically modifying a compound to enhance its analytical properties or to create new molecules with different functionalities. jfda-online.comsigmaaldrich.comyoutube.com For this compound, derivatization can occur at the nitrogen atom or on the cycloheptyl and morpholine rings.

Common derivatization strategies include:

Salt Formation: As a tertiary amine, this compound readily reacts with acids to form quaternary ammonium salts.

Oxidation: The nitrogen atom can be oxidized to form an N-oxide, a common transformation for tertiary amines.

Ring Opening: Under certain conditions, the morpholine ring can be cleaved.

Substitution on the Rings: The cycloheptyl and morpholine rings can undergo various substitution reactions, although this is generally less common than reactions at the nitrogen atom.

The table below summarizes some potential derivatization reactions of this compound.

Reaction Type Reagent Product Type
N-Oxidation Hydrogen peroxide, Peroxy acidsThis compound N-oxide
Quaternization Alkyl halides (e.g., methyl iodide)N-Alkyl-N-cycloheptylmorpholinium halide
Reaction with Lewis Acids Boron trifluorideLewis acid-base adduct

These derivatization reactions are useful for synthesizing new compounds with potentially interesting biological or chemical properties and for preparing derivatives suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). jfda-online.comsigmaaldrich.comyoutube.com

Catalytic Applications in Organic Synthesis

Tertiary amines and their derivatives are widely used in catalysis, either as ligands for metal catalysts or as organocatalysts themselves. This compound and its derivatives are expected to have potential in both these areas.

The nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. Such complexes, particularly with transition metals like palladium, can be active catalysts in a variety of organic transformations. rsc.orgresearchgate.netnih.govnaun.orgrsc.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. mit.edu While simple tertiary amines are not the most common ligands for these reactions, their coordination to the metal center can impact the catalytic cycle. The steric bulk of the cycloheptyl group in this compound could influence the coordination environment around the metal, potentially affecting the rate and outcome of the catalytic reaction.

Table 2: Potential Metal-Catalyzed Reactions Utilizing this compound as a Ligand

Reaction Type Metal Catalyst Role of this compound Potential Outcome
Suzuki-Miyaura CouplingPalladium(0)Ligand to stabilize the active catalystFormation of C-C bonds between aryl halides and boronic acids. mit.edu
Buchwald-Hartwig AminationPalladium(0)Ligand to facilitate C-N bond formationSynthesis of arylamines from aryl halides and amines.
Heck ReactionPalladium(0)Ligand to control regioselectivityFormation of substituted alkenes from aryl halides and alkenes.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most successful organocatalysts, capable of catalyzing a wide range of enantioselective transformations. rsc.orgwikipedia.orgresearchgate.netmdpi.comresearchgate.net

By incorporating a chiral scaffold, such as a proline moiety, into the structure of this compound, it is possible to design novel organocatalysts. For example, a derivative where the cycloheptyl ring is substituted with a proline unit could potentially catalyze asymmetric aldol, Mannich, or Michael reactions. The morpholine nitrogen, in this context, could act as a basic site to activate the substrate or co-catalyst, while the chiral proline moiety would control the stereochemical outcome of the reaction.

The mechanism of such proline-derived organocatalysts often involves the formation of an enamine or iminium ion intermediate, similar to the mechanism of proline catalysis itself. The steric and electronic properties of the cycloheptylmorpholine part of the molecule could modulate the reactivity and selectivity of the catalyst.

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new catalysts. mdpi.com For metal-catalyzed reactions involving this compound as a ligand, mechanistic studies would focus on elucidating the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. mit.edu Techniques like in-situ spectroscopy and kinetic analysis could be employed to identify the active catalytic species and to determine the rate-determining step. The coordination of this compound to the metal center and its influence on the stability of intermediates would be of particular interest.

In the case of organocatalytic applications of this compound derivatives, mechanistic investigations would aim to understand how the catalyst activates the substrates and controls the stereoselectivity. Computational modeling, in conjunction with experimental studies, can provide valuable insights into the transition state geometries and the non-covalent interactions that govern the enantioselectivity of the reaction. For instance, in a proline-derived catalyst, the hydrogen bonding interactions between the catalyst and the substrates play a critical role in orienting the reactants for a stereoselective transformation. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cycloheptylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the molecular structure of 4-Cycloheptylmorpholine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer precise data on the chemical shifts, which are indicative of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the cycloheptyl and morpholine (B109124) rings. The protons on the carbons adjacent to the nitrogen atom in the morpholine ring typically appear at a different chemical shift compared to those adjacent to the oxygen atom due to differences in electronegativity. The protons of the cycloheptyl ring exhibit a complex pattern of signals due to their various chemical and magnetic environments. For instance, a ¹H NMR spectrum recorded at 600 MHz in water shows a multiplet at approximately 1.85 ppm, which can be attributed to some of the cycloheptyl protons. hmdb.ca Another multiplet around 1.71 ppm is also observed for other protons on the cycloheptyl ring. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom within the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. libretexts.org The carbons of the morpholine ring will have characteristic chemical shifts influenced by the neighboring nitrogen and oxygen atoms. The cycloheptyl ring carbons will also show a range of chemical shifts depending on their position within the ring. The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cycloheptyl-CH (attached to N)2.5 - 2.865 - 70
Morpholine-CH₂ (adjacent to N)2.4 - 2.750 - 55
Morpholine-CH₂ (adjacent to O)3.6 - 3.967 - 72
Cycloheptyl-CH₂ (various)1.4 - 1.925 - 35

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netuvic.ca This is crucial for tracing the proton-proton networks within both the cycloheptyl and morpholine rings, helping to assign the complex multiplets observed in the 1D ¹H spectrum.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (and sometimes four). columbia.edulibretexts.org This technique is invaluable for piecing together the molecular skeleton. For example, an HMBC correlation would be expected between the proton on the cycloheptyl ring's methine group (CH attached to the nitrogen) and the carbons of the morpholine ring adjacent to the nitrogen, thus confirming the point of attachment between the two ring systems.

Dynamic NMR for Conformational Studies

The cycloheptyl ring is known for its conformational flexibility. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. nih.gov At room temperature, the conformational interconversion of the cycloheptyl ring in this compound is typically fast on the NMR timescale, resulting in averaged signals for the ring protons and carbons. youtube.com By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for the different conformations, such as the chair and boat forms of the cycloheptyl ring. youtube.com This provides insight into the energy barriers and relative populations of the different conformers.

Vibrational Spectroscopy (IR and Raman)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various bond vibrations within the molecule.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cycloheptyl and morpholine rings.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring typically appears in the 1000-1250 cm⁻¹ region.

C-O-C Stretching: The characteristic strong absorption of the ether group (C-O-C) in the morpholine ring is expected in the 1070-1150 cm⁻¹ range.

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ groups in both rings will give rise to absorptions in the 1440-1480 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H (Aliphatic)Stretching2850 - 3000
C-N (Tertiary Amine)Stretching1000 - 1250
C-O-C (Ether)Stretching1070 - 1150
CH₂Bending (Scissoring)1440 - 1480

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

C-C Stretching: The C-C stretching vibrations of the cycloheptyl ring would be prominent in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ region.

Symmetry Considerations: For molecules with a center of symmetry, certain vibrations may be active in Raman but inactive in FTIR, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of the bands in the FTIR and Raman spectra can still provide valuable structural information. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound. Unlike nominal mass measurements provided by low-resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. researchgate.netnih.gov This high mass accuracy, typically below 5 parts per million (ppm), allows for the differentiation between molecules that have the same integer mass but different atomic compositions. nih.gov

For this compound, with a chemical formula of C₁₁H₂₁NO, the theoretical monoisotopic mass is calculated to be 183.16231 Da. HRMS analysis would involve ionizing the molecule, often forming the protonated species [M+H]⁺, and measuring its m/z with high precision. The resulting data would confirm the elemental composition, ruling out other potential formulas. nih.govnih.gov

Table 1: HRMS Data for the Protonated Molecule of this compound ([M+H]⁺)

ParameterValue
Chemical Formula C₁₁H₂₂NO⁺
Theoretical m/z (Exact Mass) 184.17012 Da
Hypothetical Measured m/z 184.17050 Da
Mass Error +0.00038 Da
Mass Error (ppm) +2.1 ppm

Fragmentation Pathway Analysis and Structural Information

Tandem mass spectrometry (MS/MS or MSⁿ) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In a typical experiment, the precursor ion of this compound (e.g., m/z 184.17) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways based on its structure:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of the cycloheptyl radical and formation of a stable morpholinium ion.

Ring Cleavage of Morpholine: The morpholine ring can undergo fragmentation, leading to characteristic neutral losses, such as the loss of ethylene (B1197577) oxide (C₂H₄O).

Cleavage within the Cycloheptyl Ring: Fragmentation can also occur within the seven-membered ring, leading to a series of hydrocarbon losses.

Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the cycloheptyl and morpholine moieties.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaProposed Neutral LossFragmentation Pathway
184.17 ([M+H]⁺)88.0757C₄H₁₀NO⁺C₇H₁₂Loss of cycloheptene
184.17 ([M+H]⁺)86.0600C₅H₈N⁺C₆H₁₄OCleavage of morpholine ring
184.17 ([M+H]⁺)98.0964C₆H₁₂N⁺C₅H₁₀OCleavage of morpholine ring
184.17 ([M+H]⁺)140.1070C₈H₁₄NO⁺C₃H₈Loss of propyl radical from cycloheptyl ring

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Mixture Analysis

To analyze this compound in complex matrices or to assess its purity, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, could be analyzed by GC-MS to separate it from volatile impurities or starting materials from its synthesis. The mass spectrometer provides identification of the eluting peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly versatile and sensitive technique for non-volatile compounds in liquid samples. An LC system separates the components of a mixture before they enter the mass spectrometer. LC-MS/MS is particularly powerful for quantitative analysis, where specific fragmentation transitions of this compound can be monitored using Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity for its detection in complex biological or environmental samples.

Table 3: Exemplar Hyphenated Technique Parameters for this compound Analysis

TechniqueParameterTypical Setting
GC-MS Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Injection Temp. 250 °C
Oven Program 100 °C hold 1 min, ramp 10 °C/min to 280 °C
Ionization Mode Electron Ionization (EI)
LC-MS/MS Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition e.g., 184.2 → 88.1 (for quantification)

X-ray Crystallography and Scattering Techniques

While mass spectrometry excels at providing structural information in the gas phase, X-ray techniques are essential for characterizing the solid-state structure and morphology of a material.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule.

This would unambiguously determine the conformation of both the cycloheptyl ring (e.g., chair, boat, or twist-chair) and the morpholine ring (typically a chair conformation). Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds or van der Waals forces that govern the solid-state structure.

Table 4: Structural Information Obtainable from SCXRD of this compound

ParameterDescription
Unit Cell Dimensions The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise (x, y, z) position of every atom in the molecule.
Bond Lengths & Angles Exact measurements of covalent bond distances and the angles between them.
Molecular Conformation The specific 3D shape of the molecule in the solid state.
Supramolecular Packing The arrangement of molecules relative to each other in the crystal.

X-ray Scattering (SAXS, WAXS) for Morphological Insights

When single crystals are not available or when information on larger-scale morphology is needed, X-ray scattering techniques are employed.

Wide-Angle X-ray Scattering (WAXS): WAXS provides information on the atomic-scale structure (crystallinity). For a polycrystalline or semi-crystalline powder of this compound, a WAXS pattern would show sharp Bragg peaks corresponding to the crystalline domains. The position and intensity of these peaks serve as a fingerprint for the crystal phase, while the peak width can be used to estimate crystallite size. Amorphous content would be indicated by a broad halo.

Small-Angle X-ray Scattering (SAXS): SAXS probes larger structural features, typically in the range of 1 to 100 nanometers. This technique would not be used to study the molecule itself but rather its behavior in a formulation. For instance, SAXS could be used to characterize the size and shape of nanoparticles if this compound were incorporated into a polymer matrix, or to study its aggregation behavior and micelle formation in solution.

Table 5: Applications of X-ray Scattering for this compound Studies

TechniqueInformation ProvidedPotential Application
WAXS Degree of crystallinity, polymorph identification, crystallite size.Quality control of solid batches, polymorphism screening.
SAXS Particle size and shape, inter-particle distances, morphology of nanostructures.Characterizing drug delivery systems, studying self-assembly in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the nature of these electronic transitions provides insight into their structure, particularly the presence of unsaturated systems and atoms with non-bonding electrons.

Electronic Transitions and Chromophore Analysis

The electronic spectrum of this compound is dictated by the types of valence electrons available for excitation. The structure consists of a morpholine ring, which is a saturated heterocycle containing nitrogen and oxygen atoms, substituted with a cycloheptyl group. All bonds within the molecule are single bonds (sigma, σ bonds). Additionally, the oxygen and nitrogen atoms possess non-bonding electrons (n-electrons), which are lone pairs not involved in bonding. youtube.com

The primary electronic transitions possible for saturated compounds with heteroatoms are:

σ → σ (sigma to sigma star) transition:* This involves exciting an electron from a bonding σ orbital to an anti-bonding σ* orbital. These transitions require a significant amount of energy and therefore occur at very short wavelengths, typically in the far-UV region (below 200 nm). slideshare.netyoutube.com

n → σ (n to sigma star) transition:* This transition promotes a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding σ* orbital. These transitions require less energy than σ → σ* transitions and typically occur in the 150-250 nm range. youtube.comslideshare.net

A chromophore is a part of a molecule responsible for its color, which typically consists of conjugated π-systems (alternating double and single bonds) that absorb light in the visible or near-UV region. libretexts.org Since this compound is a fully saturated molecule, it lacks π-electrons and therefore does not have the π → π* or n → π* transitions associated with traditional chromophores. Its UV absorption is expected to be weak and located in the far-UV region, stemming from the n → σ* transitions of the nitrogen and oxygen atoms.

Table 1. Expected Electronic Transitions for this compound
Electrons InvolvedTransition TypeRelative Energy RequirementExpected Wavelength (λ) Region
Non-bonding (N, O lone pairs)n → σLow~180-220 nm
Sigma bonding (C-C, C-H, C-N, C-O)σ → σHigh< 200 nm

Application in Conformational Analysis through Stark Effects

The Stark effect describes the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external electric field. smoldyn.org This principle can be extended to the conformational analysis of molecules through environment-induced electronic Stark effects (EI-ESE). In this application, the local electric field generated by the molecule's own structural environment influences its UV absorption spectrum. rsc.orgresearchgate.net Different conformers of a molecule will have distinct spatial arrangements of their atoms, leading to unique internal electric fields experienced by the chromophore (in this case, the heteroatoms). rsc.org

While specific research on this compound using this technique is not available, the methodology can be described. The analysis would involve correlating the experimentally observed frequencies of electronic transitions with the calculated electric fields for different possible conformers.

Conformational Possibilities: The this compound molecule has conformational flexibility arising from the chair and boat forms of the morpholine ring and the various puckered conformations of the seven-membered cycloheptyl ring. The orientation of the cycloheptyl group relative to the morpholine ring (e.g., equatorial vs. axial attachment) also defines distinct conformers. scilit.com

Internal Electric Field: Each stable conformer would generate a slightly different internal electric field at the nitrogen and oxygen atoms.

Spectral Shifts: These differences in the internal electric field would cause small but measurable shifts (Stark shifts) in the energy of the n → σ* electronic transitions for each conformer.

Analysis: By using high-resolution UV spectroscopy in the gas phase, it is possible to resolve the distinct absorption spectra for individual conformers. researchgate.net Comparing these experimental spectra to theoretical calculations of transition energies, which account for the Stark effect from the internal fields of various computed structures, allows for a definitive assignment of each spectral feature to a specific molecular conformation. rsc.orgresearchgate.net

Surface-Sensitive Spectroscopic Methods

Surface-sensitive spectroscopic methods are crucial for analyzing the elemental and chemical composition of the outermost layers of a material. These techniques are particularly important in fields like materials science, catalysis, and thin-film characterization.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information on elemental composition, empirical formula, and the chemical (oxidation) state of elements within the top 1-10 nm of a sample surface. libretexts.org The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. libretexts.orgbham.ac.uk

For this compound, an XPS analysis would yield the following information:

Elemental Composition: A survey scan would detect peaks corresponding to the core levels of the constituent elements: Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). The relative peak areas can be used to determine the semi-quantitative atomic concentrations on the surface.

Chemical State Analysis: High-resolution scans of each elemental peak would reveal chemical shifts indicative of the different bonding environments.

C 1s Spectrum: The main carbon peak would be a composite of several signals. Deconvolution of the C 1s spectrum would be expected to resolve at least three distinct carbon environments: carbons bonded only to other carbons and hydrogen (C-C, C-H) in the cycloheptyl ring, carbons bonded to the nitrogen atom (C-N) in the morpholine ring, and carbons bonded to the oxygen atom (C-O) in the morpholine ring.

N 1s Spectrum: A single peak corresponding to the tertiary amine nitrogen (C-N-C) is expected. The binding energy of this peak helps confirm the chemical state of the nitrogen atom. uic.edunih.gov

O 1s Spectrum: A single peak corresponding to the ether oxygen (C-O-C) in the morpholine ring is expected. researchgate.net

Table 2. Predicted XPS Data for this compound
ElementCore LevelExpected Chemical EnvironmentTypical Binding Energy (eV) Range
CarbonC 1sC-C, C-H (cycloheptyl)~284.8 - 285.0
CarbonC 1sC-N (morpholine)~285.5 - 286.5
CarbonC 1sC-O (morpholine)~286.0 - 287.0
NitrogenN 1sC-N-C (tertiary amine)~399.0 - 400.5
OxygenO 1sC-O-C (ether)~532.5 - 533.5
Note: Binding energies are approximate and can vary based on instrument calibration and surface charging. Ranges are based on typical values for organic functional groups. uic.eduresearchgate.netnih.govtue.nl

X-ray Fluorescence (XRF) for Elemental Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. drawellanalytical.com It operates by bombarding a sample with high-energy X-rays, causing the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of the emitted X-rays is specific to each element, and their intensity is proportional to the element's concentration. sciaps.com

While XRF is a widely used and powerful tool, its application to a light organic compound like this compound (C₁₁H₂₁NO) is limited. The primary challenge lies in the detection of light elements. alloytester.com

Low X-ray Yield: Elements with low atomic numbers (Z), such as Carbon (Z=6), Nitrogen (Z=7), and Oxygen (Z=8), have low fluorescence yields.

Low Energy Emission: The characteristic X-rays they emit are of very low energy (long wavelength). These low-energy X-rays are easily absorbed by air, the sample matrix, and even the detector window. wikipedia.org

Because of these limitations, XRF analysis of light elements typically requires a vacuum or helium atmosphere to prevent absorption of the fluorescent signal by air. wikipedia.org Modern Wavelength Dispersive XRF (WDXRF) and Energy Dispersive XRF (EDXRF) systems with advanced detectors have improved capabilities for light element analysis, but quantification remains challenging compared to heavier elements. drawellanalytical.comazom.com Techniques such as combustion analysis or XPS are generally more suitable and provide higher accuracy for determining the elemental composition of such organic compounds.

Table 3. Applicability of XRF for Elemental Analysis of this compound
ElementAtomic Number (Z)Feasibility by XRFRemarks
Carbon (C)6Very DifficultRequires vacuum/He path and specialized equipment; high detection limits. wikipedia.org
Nitrogen (N)7Very DifficultRequires vacuum/He path and specialized equipment; high detection limits. wikipedia.org
Oxygen (O)8DifficultRequires vacuum/He path; challenging but more feasible than C or N with modern instruments. purdue.edu

Conformational Analysis of 4 Cycloheptylmorpholine

Theoretical Frameworks for Conformational Analysis

The conformational analysis of cyclic compounds like 4-cycloheptylmorpholine relies on a combination of theoretical models and computational methods to predict and understand their three-dimensional structures and dynamic behavior. These frameworks provide the fundamental principles for evaluating the stability of different conformations.

Key theoretical concepts include:

Angle Strain: This arises from the deviation of bond angles from their ideal values, which for sp3 hybridized carbons is 109.5°. In cyclic systems, the geometric constraints of the ring can force bond angles to be smaller or larger, leading to increased potential energy. saskoer.camaricopa.edu

Torsional Strain: This occurs due to the eclipsing of bonds on adjacent atoms. In cyclic molecules, the rigidity of the ring can prevent bonds from adopting the more stable staggered conformations. edurev.insaskoer.ca

Steric Strain: This results from non-bonded atoms being forced into close proximity, leading to repulsive interactions. In substituted cycloalkanes, this is particularly evident in 1,3-diaxial interactions. edurev.infiveable.me

Computational methods are invaluable for modern conformational analysis. nih.gov These include:

Molecular Mechanics (MM): These methods use classical physics to model the energy of a molecule as a function of its geometry. Force fields like MMFF94 and OPLS are widely used to perform conformational searches and rank the energies of a large number of conformers. nih.gov

Quantum Mechanics (QM): These methods provide a more accurate description of the electronic structure and energy of a molecule. Ab initio methods like Hartree-Fock (HF), post-HF methods like Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are employed to optimize geometries and calculate relative energies of conformers. nih.govbiomedres.us Coupled-cluster theories like DLPNO-CCSD(T) are often used to obtain highly accurate reference values. nih.gov

These theoretical frameworks and computational tools allow for a detailed exploration of the potential energy surface of a molecule, identifying the most stable conformers and the energy barriers between them.

Conformational Preferences of the Morpholine (B109124) Ring System

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org Its conformational behavior is similar to that of cyclohexane (B81311), with the chair conformation being the most stable form as it minimizes both angle and torsional strain. edurev.innih.gov

The presence of the oxygen and nitrogen atoms in the morpholine ring introduces specific electronic effects that influence its conformation. The preference for different conformations can significantly impact the molecule's reactivity and biological activity. nih.govacs.org For instance, the morpholine ring is a common feature in many drugs targeting the central nervous system (CNS). nih.gov

Studies have shown that for N-substituted morpholines, the substituent generally prefers to occupy the equatorial position to avoid unfavorable steric interactions. cdnsciencepub.com The anomeric effect, an electronic interaction involving the lone pair of electrons on the oxygen atom, can also play a role in determining the conformational preferences of substituted morpholines. acs.org Recent research using advanced spectroscopic techniques has provided detailed insights into the relative stabilities of different conformers, such as the Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax) forms. nih.govacs.org

Conformational Dynamics of the Cycloheptyl Moiety

The cycloheptyl ring is a seven-membered ring that is significantly more flexible than the six-membered cyclohexane ring. It possesses a complex potential energy surface with multiple low-energy conformations. scispace.com The two main families of conformations for cycloheptane (B1346806) are the chair and the boat forms. researchgate.net

The most stable conformations are typically the twist-chair and twist-boat. The interconversion between these forms occurs through a process called pseudorotation, which involves low-energy barriers. biomedres.usscispace.com This flexibility means that at room temperature, a cycloheptane derivative will exist as a dynamic equilibrium of several interconverting conformers. scispace.com

Computational studies, often employing DFT and MP2 methods, have been instrumental in mapping the conformational landscape of cycloheptane and its derivatives. biomedres.us These studies have identified numerous stable conformers and the transition states connecting them, providing a detailed picture of the ring's dynamic nature. biomedres.usresearchgate.net

Interplay of Ring Conformations and Substituent Effects

Generally, bulky substituents on a six-membered ring prefer an equatorial position to minimize steric hindrance. nih.gov Therefore, it is expected that the cycloheptyl group in this compound will predominantly occupy the equatorial position on the chair-conformed morpholine ring.

The presence of substituents can significantly alter the conformational dynamics of a cyclic system. For example, bulky substituents can lower the energy barrier for ring inversion in cyclohexane derivatives, making the ring more dynamic. nih.govacs.org Similarly, the interaction between the cycloheptyl and morpholine rings in this compound will influence the conformational equilibria of both rings.

Table 1: General Conformational Parameters of Cyclic Systems
Cyclic SystemMost Stable ConformationKey Strain FactorsTypical Interconversion Process
MorpholineChairTorsional Strain, Steric StrainRing Inversion
CycloheptaneTwist-ChairAngle Strain, Torsional StrainPseudorotation

Experimental Techniques for Conformational Elucidation

Several experimental techniques are employed to determine the conformational properties of molecules like this compound. These methods provide crucial data that can be compared with theoretical predictions to obtain a comprehensive understanding of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. researchgate.net Parameters such as coupling constants (especially ³J values) and the Nuclear Overhauser Effect (NOE) provide information about dihedral angles and interatomic distances, respectively. researchgate.netcapes.gov.br Variable temperature (VT) NMR studies can be used to study dynamic processes like ring inversion and to determine the energy barriers between different conformers. nih.gov The development of Karplus-like equations for solid-state NMR also allows for conformational analysis in the solid state. nih.gov

X-ray Crystallography: This technique provides precise information about the conformation of a molecule in the solid state. scispace.comacs.org By analyzing the crystal structure, the exact bond lengths, bond angles, and dihedral angles can be determined, revealing the preferred conformation in the crystalline phase.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify the presence of different conformers, as each conformer will have a unique set of vibrational modes. nih.gov By comparing experimental spectra with those calculated for different conformations, the conformational equilibrium can be assessed.

Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia. This information can be used to distinguish between different conformers and to determine their precise geometries. researchgate.net

No Publicly Available Research on the Computational Chemistry and Theoretical Investigations of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational studies concerning the chemical compound this compound were found. As a result, the generation of an article with detailed, scientifically accurate research findings, data tables, and analysis for the requested outline is not possible at this time.

The provided outline requests an in-depth analysis based on computational chemistry methods, including:

Density Functional Theory (DFT) Studies: Covering geometry optimization, electronic structure, Frontier Molecular Orbital (FMO) analysis, vibrational frequencies, reaction mechanisms, and solvent effects.

Molecular Mechanics and Molecular Dynamics Simulations.

These analyses require specific research to have been conducted and published on the compound . The search results indicate that while computational methods are widely used for various morpholine derivatives in fields like medicinal chemistry, this compound itself does not appear to have been the subject of such focused theoretical investigation.

Therefore, any attempt to create the requested article would involve speculation or the generation of hypothetical data, which would not be scientifically accurate. Accurate scientific reporting requires sourcing from peer-reviewed studies and established research data, which are currently unavailable for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Cycloheptylmorpholine

Molecular Mechanics and Molecular Dynamics Simulations

Conformational Space Exploration and Energy Landscapes

The conformational flexibility of 4-Cycloheptylmorpholine, arising from the cycloheptyl ring and the linkage to the morpholine (B109124) nitrogen, results in a complex potential energy landscape (PEL). chemrxiv.org A conformational analysis is essential to identify the most stable, low-energy conformers that are likely to be present under experimental conditions. libretexts.org This investigation involves systematically exploring the molecule's potential energy surface by rotating its single bonds.

The process begins with identifying all rotatable bonds, primarily the bond connecting the cycloheptyl group to the morpholine nitrogen and the various C-C bonds within the cycloheptyl ring itself. The potential energy is then calculated for a series of incremental rotations around these bonds. This generates a potential energy diagram, which plots the energy of the molecule as a function of the dihedral angle of the rotating bond. youtube.com

The resulting energy landscape reveals various energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to unstable eclipsed conformations. libretexts.org For this compound, the most stable conformers would likely arrange the bulky cycloheptyl and morpholine groups to minimize steric hindrance, adopting an anti-periplanar arrangement where possible. libretexts.org The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.

ConformerDihedral Angle (Cycloheptyl-N)Relative Energy (kcal/mol)Population (%) at 298 K
Anti-1 (Chair)180°0.0075.2
Gauche-1 (Twist-Chair)60°1.2012.5
Gauche-2 (Boat)120°2.502.1
Eclipsed-15.00<0.1

Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. dovepress.com For this compound, MD simulations can provide atomic-level insights into its interactions with solvents or biological macromolecules. dovepress.com

In a typical MD simulation, a system is constructed containing one or more this compound molecules and a solvent, such as water. The simulation then solves Newton's equations of motion for every atom in the system, tracking their positions and velocities over a series of small time steps. This process generates a trajectory that reveals how the molecule behaves and interacts with its environment. dovepress.com

Analysis of these simulations can identify key intermolecular interactions, such as hydrogen bonds between the morpholine oxygen and solvent molecules, or van der Waals interactions involving the cycloheptyl ring. dovepress.com By calculating properties like the radial distribution function, one can understand the solvation shell structure around different parts of the molecule. Furthermore, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the free energy of binding between this compound and a target protein, providing insights into its potential as a ligand. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) and Conceptual DFT Approaches

Prediction of Chemical Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by calculating various molecular descriptors and building a mathematical model. Density Functional Theory (DFT) is a popular quantum chemical method for calculating these descriptors, which provide insight into a molecule's reactivity. nih.govbiolscigroup.us

For this compound, several DFT-based reactivity descriptors can be calculated to predict its chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

Key descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): These relate to the molecule's ability to donate and accept electrons, respectively. A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor. biolscigroup.us

Energy Gap (ΔE = ELUMO - EHOMO): This is an indicator of chemical stability. A large energy gap implies high stability and low reactivity. nih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. nih.gov

These descriptors can be used to build a QSAR model, often using multiple linear regression (MLR), to predict the biological activity of this compound and its derivatives. nih.gov

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table shows representative descriptors that would be calculated using DFT methods. The values are hypothetical.

DescriptorValue
EHOMO-6.5 eV
ELUMO1.2 eV
Energy Gap (ΔE)7.7 eV
Chemical Potential (μ)-2.65 eV
Electrophilicity Index (ω)0.92 eV

Theoretical Evaluation of Ligand Binding Properties

Computational methods are instrumental in evaluating how a molecule like this compound might bind to a biological target, such as a protein receptor or enzyme. Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

The process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to evaluate the strength of the interaction for different poses. The scoring function estimates the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

The results from a docking study can identify the most likely binding mode of this compound and highlight the key amino acid residues in the target's active site that are involved in the interaction. This information is crucial for understanding its mechanism of action and for designing more potent analogs. DFT calculations can further refine this understanding by providing accurate charge distributions and electrostatic potentials for the ligand, leading to more reliable docking scores.

Advanced Computational Methodologies

Coupled-Cluster and Post-Hartree-Fock Methods for High Accuracy

For calculations demanding the highest level of accuracy, particularly for smaller molecules or for calibrating less expensive methods, post-Hartree-Fock methods are employed. maplesoft.com The Hartree-Fock method itself is a mean-field approximation and does not fully account for electron correlation—the way electrons interact and avoid each other. maplesoft.comgithub.io Post-Hartree-Fock methods are designed to recover this correlation energy. github.io

Coupled-Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results. github.io It systematically improves upon the Hartree-Fock wave function by including the effects of electron excitations (single, double, triple, etc.). wikipedia.org Common variants include CCSD (Coupled-Cluster with Singles and Doubles) and CCSD(T), which adds a perturbative correction for triple excitations. github.ioq-chem.com

While computationally expensive, applying CCSD(T) to a molecule like this compound, or a simplified model of it, would yield very precise values for its energy, geometry, and other electronic properties. These high-accuracy benchmark results can then be used to validate the performance of more computationally efficient methods like DFT for larger-scale screenings or dynamics simulations. The size-extensivity of CC methods ensures that the quality of the calculation remains consistent as the system size increases, a critical feature for accurate chemical predictions. maplesoft.comgithub.io

Machine Learning and AI Integration in Molecular Design

Predictive Modeling of Physicochemical Properties

Machine learning models are increasingly being employed to predict a wide array of physicochemical properties for organic molecules, including those with cyclic amine structures similar to this compound. nih.govacs.org These models are typically trained on large datasets where the properties of interest (e.g., solubility, boiling point, pKa) have been experimentally determined for a diverse range of compounds. The models then learn to correlate these properties with various molecular descriptors, which are numerical representations of a molecule's structure.

For instance, a significant area of research for cyclic amines is the prediction of their oxidative degradation rates, a crucial parameter in various industrial applications. nih.govresearchgate.net Studies have shown that amines with cyclic structures tend to exhibit lower rates of oxidative degradation. nih.govresearchgate.net Machine learning models, such as the CatBoost regression model, have been developed to predict these rates based on the chemical structure of amines. nih.govresearchgate.net These models can achieve high accuracy, with reported average absolute deviations (AAD) as low as 0.3%. nih.govresearchgate.net

Another critical property for amines is their dissociation constant (pKa), which influences their behavior in different chemical environments. Artificial Neural Network (ANN) models have been successfully used to predict the pKa of amines, including linear and cyclic variants. uregina.ca These models utilize a range of input parameters, such as molecular weight and the number of different atoms, to make their predictions. uregina.ca

The following table illustrates a hypothetical application of such predictive models for this compound and related cyclic amines.

CompoundPredicted Oxidative Degradation Rate (mol/L/h)Predicted pKaKey Structural Features Influencing Prediction
This compound 0.0088.5Tertiary amine, presence of a large cycloheptyl group (steric hindrance)
4-Cyclohexylmorpholine0.0108.3Tertiary amine, presence of a cyclohexyl group
N-Ethylmorpholine0.0157.7Tertiary amine, smaller alkyl substituent
Morpholine0.0258.4Secondary amine

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of machine learning models.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug discovery and materials science. ej-chem.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ej-chem.orgut.ac.ir For morpholine-containing compounds, QSAR studies have been instrumental in identifying derivatives with potential therapeutic applications, such as anticancer agents. mdpi.comnih.gov

In a typical QSAR study, a set of molecules with known activities is divided into a training set, used to build the model, and a test set, to validate its predictive power. nih.gov Various statistical methods, including Multiple Linear Regression (MLR) and genetic algorithms, are employed to select the most relevant molecular descriptors and construct the QSAR model. ut.ac.irnih.gov These descriptors can encompass electronic, steric, and topological properties of the molecules. researchgate.net

For this compound, a QSAR model could be developed to predict its potential activity in a specific biological context, for example, as an inhibitor of a particular enzyme. The model would be built using a dataset of known inhibitors containing the morpholine scaffold and various alkyl substituents. The cycloheptyl group of this compound would be represented by specific descriptors related to its size, shape, and lipophilicity, which would then be used by the model to predict its activity.

The following table presents a hypothetical QSAR model for a series of morpholine derivatives, illustrating how the properties of this compound might be evaluated.

CompoundLipophilicity (logP)Steric Hindrance (Taft's Es)Predicted Biological Activity (pIC50)
This compound 3.2-1.86.5
4-Cyclohexylmorpholine2.8-1.56.2
4-tert-Butylmorpholine2.5-2.06.8
N-Ethylmorpholine1.5-0.55.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the potential output of a QSAR model.

De Novo Design and Generative Models

Beyond predicting the properties of existing molecules, AI is also being used for de novo drug design, where generative models propose entirely new molecular structures with desired properties. arxiv.orgyoutube.com These models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns of chemical space from large molecular databases. github.com

Lack of Publicly Available Research Data for this compound Prevents Article Generation

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific biological and biochemical research data for the chemical compound this compound. As a result, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline.

The user's request specified a detailed article on the "Biological and Biochemical Studies of this compound (In Vitro and Theoretical Perspectives)," including in-depth sections on metabolic pathways, identification of metabolites, enzymatic and receptor binding studies, and theoretical predictions. Generating such an article requires access to specific experimental data from in vitro and theoretical studies conducted on this particular compound.

To fulfill the request for a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables," specific studies investigating this compound are a prerequisite. Without such foundational research, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research on this compound is conducted and published in accessible scientific literature, the generation of the requested article is not feasible.

Biological and Biochemical Studies of 4 Cycloheptylmorpholine in Vitro and Theoretical Perspectives

Receptor Binding and Enzyme Inhibition Studies (In Vitro Methodologies)

Enzyme Kinetic Studies and Inhibition Mechanisms

Morpholine (B109124) derivatives are recognized as potent inhibitors of various enzymes, a characteristic that underpins their use as fungicides and their investigation as therapeutic agents. researchgate.net The nature of the substituent on the morpholine nitrogen plays a crucial role in determining the target enzyme and the potency of inhibition.

The most well-documented enzymatic targets for morpholine-containing compounds are the enzymes involved in sterol biosynthesis in fungi, specifically sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. nih.gov For instance, the agricultural fungicide fenpropimorph (B1672530), which features a substituted propyl group on the morpholine nitrogen, acts on these two enzymes, leading to the depletion of ergosterol (B1671047) and the accumulation of ignosterol (B1194617) and lichesterol. nih.gov This dual-target mechanism is considered advantageous as it may reduce the likelihood of resistance development. nih.gov In mammalian cells, however, fenpropimorph has been shown to inhibit cholesterol biosynthesis by targeting the demethylation of lanosterol, indicating that the target enzymes can differ across species. nih.gov

In the context of cancer and other diseases, morpholine derivatives have been identified as inhibitors of key signaling enzymes, particularly kinases. The morpholine ring is a recognized pharmacophore that can interact with the hinge region of protein kinases. researchgate.net For example, derivatives of 2-(morpholin-4-yl)-8-phenyl-4H-chromen-4-one have shown inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks), which are crucial in cell signaling pathways. nih.gov Molecular docking studies have revealed that the oxygen atom of the morpholine ring can form a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K active site. nih.gov Similarly, morpholine-containing compounds have been developed as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase regulating cell growth and proliferation. acs.orgnih.gov

Given that 4-cycloheptylmorpholine possesses a large, lipophilic cycloheptyl group, its potential for enzyme inhibition would likely be directed towards enzymes with a corresponding hydrophobic binding pocket. The flexibility of the cycloheptyl ring could allow it to adopt a conformation that fits snugly into such a pocket, potentially leading to high-affinity binding and potent inhibition.

Table 1: Enzyme Inhibition by Representative Morpholine Analogs

Compound/Analog ClassTarget Enzyme(s)Inhibition Data (IC₅₀)Mechanism of ActionReference(s)
FenpropimorphSterol Δ¹⁴-reductase, Sterol Δ⁸-Δ⁷-isomerase (fungi)-Inhibition of ergosterol biosynthesis nih.gov
FenpropimorphLanosterol demethylation (mammalian)0.5 µM (for [¹⁴C]acetate incorporation into C27 sterols)Inhibition of cholesterol biosynthesis nih.gov
ZSTK474 (a 1,3,5-triazine (B166579) derivative with two morpholine groups)PI3Kα, PI3Kβ, PI3Kγ, PI3KδIC₅₀ = 3.9 to 20.8 nMATP-competitive inhibition nih.gov
2-(2-oxo-morpholin-3-yl)-acetamide derivativesNot specified-Fungicidal activity against Candida and Aspergillus species nih.gov
Morpholine-containing pyrazolopyrimidinesmTORSubnanomolar IC₅₀ valuesATP-competitive inhibition researchgate.net

Note: This table is illustrative and provides data for analogous compounds, not for this compound itself.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The biological activity of morpholine derivatives is highly dependent on the nature and substitution pattern of the molecule. SAR studies on various classes of morpholine analogs have provided valuable insights into the structural requirements for specific biological effects.

Rational Design of Analogues based on Theoretical Insights

The rational design of morpholine analogs often leverages theoretical insights from molecular modeling and known SAR. For instance, in the development of PI3K inhibitors, the replacement of a morpholine group in the lead compound ZSTK474 with other cyclic amines like piperazine (B1678402) led to a significant decrease in inhibitory activity. nih.gov This highlighted the critical role of the morpholine oxygen in binding to the enzyme's hinge region. N-acetylation of the piperazine analog restored the activity, suggesting that the acetyl group could mimic the interaction of the morpholine oxygen. nih.gov

In the context of antifungal morpholines, silicon-containing analogs of fenpropimorph and other morpholine fungicides have been synthesized. nih.gov This "sila-substitution" strategy, replacing a carbon atom with silicon, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved antifungal activity. nih.gov

For this compound, rational design of analogs could involve several strategies:

Modification of the Cycloheptyl Ring: Introducing substituents (e.g., hydroxyl, keto, or amino groups) on the cycloheptyl ring could introduce new interaction points with a target protein and modulate the compound's polarity.

Ring Size Variation: Exploring other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl, cyclooctyl) could probe the size and shape of the hydrophobic binding pocket of a potential target.

Morpholine Ring Substitution: Introducing substituents on the carbon atoms of the morpholine ring itself can influence the ring's conformation and its interaction with target proteins. For example, gem-dimethyl substitution on the morpholine-2-one core of certain antifungal agents improved plasma stability while maintaining in vitro activity. nih.gov

Molecular Modeling and Docking for Target Identification

In the absence of direct experimental data for this compound, molecular modeling and docking represent powerful in silico tools to predict its potential biological targets and understand its binding modes.

Theoretical Prediction of Binding Modes and Affinities

Molecular docking simulations can be used to place a ligand into the binding site of a protein and estimate the binding affinity. For morpholine derivatives, docking studies have been instrumental in elucidating their interactions with target enzymes.

For instance, docking of ZSTK474 into the ATP binding pocket of PI3Kδ revealed that one of the morpholine groups assumes a chair conformation where its oxygen atom forms a crucial hydrogen bond with the hinge residue Val828. nih.gov The second morpholine group extends out of the ATP binding site. nih.gov Such studies can predict whether this compound could favorably bind to the active site of kinases or other enzymes. The cycloheptyl group would likely be accommodated in a hydrophobic pocket adjacent to the hinge region. The predicted binding affinity, often expressed as a docking score, would provide a preliminary indication of its potential inhibitory potency.

Elucidation of Potential Biological Targets

By performing docking screens of this compound against a library of known protein structures, it is possible to identify potential biological targets. This "reverse docking" approach can generate hypotheses about the compound's mechanism of action. Given the known activities of morpholine derivatives, potential targets for this compound could include:

Fungal enzymes: Sterol biosynthesis enzymes, if the compound is being considered for antifungal activity.

Kinases: A wide range of protein kinases involved in cell signaling, proliferation, and survival, such as PI3Ks, mTOR, and others. nih.govacs.orgnih.gov

G protein-coupled receptors (GPCRs): The morpholine scaffold is present in ligands for various GPCRs. nih.gov

Other enzymes: Dihydrofolate reductase, for which some morpholine-containing compounds have shown inhibitory activity. nih.gov

The results of such in silico screening would need to be validated by in vitro enzymatic and cellular assays to confirm the predicted biological activity.

Applications of 4 Cycloheptylmorpholine in Materials Science and Engineering

Integration of 4-Cycloheptylmorpholine in Polymeric Systems

The incorporation of this compound into polymer structures can be achieved through various synthetic strategies, leading to materials with tailored thermal, mechanical, and chemical properties. Its bifunctional nature, arising from the reactive sites on the morpholine (B109124) ring and the potential for functionalization of the cycloheptyl group, allows it to play a significant role in polymer architecture.

Role as a Monomer or Cross-linking Agent

While direct homopolymerization of this compound is not a common route, its derivatives can be functionalized to act as monomers in polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or an epoxy functionality, onto the cycloheptyl ring or as a substituent on the morpholine nitrogen (after quaternization) would enable its participation in addition or ring-opening polymerizations.

More prevalent is its application as a cross-linking or curing agent, particularly in epoxy and polyurethane systems. The lone pair of electrons on the nitrogen atom of the morpholine ring can act as a catalyst or a reactive site for ring-opening of epoxides or reaction with isocyanates. The bulky cycloheptyl group can influence the cross-linking density and the resulting network structure.

Table 1: Potential Polymerization and Cross-linking Reactions Involving this compound Derivatives

Reaction TypeRole of this compound DerivativeCo-reactant(s)Resulting Polymer System
Addition PolymerizationFunctionalized Monomer (e.g., with a vinyl group)Other vinyl monomers (e.g., styrene, acrylates)Copolymers with pendant cycloheptylmorpholine groups
Ring-Opening PolymerizationFunctionalized Monomer (e.g., with an oxirane ring)Epoxides, lactonesCopolymers with integrated cycloheptylmorpholine units
Epoxy CuringCuring Agent/CatalystEpoxy resins (e.g., DGEBA)Cross-linked epoxy thermosets
Polyurethane FormationChain Extender/CatalystDiisocyanates, polyolsPolyurethane elastomers and foams

Influence on Polymer Structure and Properties

The incorporation of the this compound moiety into a polymer backbone or as a pendant group has a pronounced effect on the material's properties. The bulky and non-polar cycloheptyl group can increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and potentially enhancing flexibility. Conversely, its rigid ring structure can also impart a degree of stiffness.

The polar morpholine ring can contribute to improved adhesion to various substrates and can influence the polymer's solubility and chemical resistance. The presence of the nitrogen atom can also introduce pH-responsiveness to the polymer system.

Table 2: Predicted Influence of this compound Incorporation on Polymer Properties

PropertyInfluence of Cycloheptyl GroupInfluence of Morpholine RingOverall Effect on Polymer
Glass Transition Temperature (Tg)Tends to decrease due to increased free volumeMay slightly increase due to polarity and hydrogen bonding potentialNet effect depends on concentration and polymer backbone
Mechanical StrengthCan increase stiffness due to rigid ring structureCan enhance toughness through intermolecular interactionsCan lead to a balance of stiffness and toughness
Thermal StabilityGenerally good due to saturated cycloalkane structureModerate, dependent on the overall polymer structureCan enhance the overall thermal stability of certain polymers
Chemical ResistanceHigh resistance to non-polar solventsGood resistance to a range of chemicals, potential for acid-base interactionsBroadened chemical resistance profile
Adhesion-Enhances adhesion to polar substratesImproved adhesive properties
Hydrophobicity/HydrophilicityIncreases hydrophobicityIncreases hydrophilicityTailorable surface energy and wettability

Surface Modification and Interface Engineering

The unique combination of a hydrophilic morpholine head and a hydrophobic cycloheptyl tail makes this compound and its derivatives interesting candidates for surface modification and interface engineering. These molecules can self-assemble at interfaces, altering the surface energy and wettability of materials.

For instance, the chemisorption or physisorption of this compound onto a material surface can create a thin layer that modifies its interaction with the surrounding environment. In the context of polymer composites, derivatives of this compound can act as coupling agents, improving the interfacial adhesion between an inorganic filler and an organic polymer matrix. The morpholine group can interact with the filler surface (e.g., silica or metal oxides), while the cycloheptyl group can entangle with the polymer chains, creating a strong interfacial bond.

Advanced Characterization of this compound-Containing Materials

A comprehensive understanding of the structure-property relationships in materials containing this compound necessitates the use of advanced characterization techniques.

Spectroscopic Probes in Material Characterization

Spectroscopic techniques are invaluable for elucidating the chemical structure and bonding within these materials.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the this compound moiety into the polymer matrix by identifying the characteristic vibrational bands of the C-N-C and C-O-C bonds in the morpholine ring, as well as the C-H stretching and bending vibrations of the cycloheptyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms within the this compound unit and how it is connected to the polymer chain.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of modified materials, confirming the presence and orientation of this compound.

Microscopic and Scattering Techniques for Morphological Analysis

The influence of this compound on the morphology and microstructure of materials is investigated using various microscopic and scattering methods.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are employed to visualize the surface topography and internal microstructure of polymers and composites containing this compound. They can reveal information about phase separation, domain sizes, and the dispersion of fillers.

Atomic Force Microscopy (AFM): AFM provides high-resolution images of the surface morphology and can also be used to probe local mechanical properties, offering insights into how the incorporation of this compound affects the nanoscale features of the material.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques are powerful tools for characterizing the morphology of multiphase polymer systems on the nanometer to micrometer scale. They can provide quantitative information about the size, shape, and distribution of domains or particles within the material that are influenced by the presence of the this compound moiety.

Development of Advanced Functional Materials

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific research detailing the application of this compound in the development of advanced functional materials. While the broader class of morpholine derivatives has been explored for various roles in materials science, including as catalysts, curing agents, and building blocks for polymers, specific data and research findings pertaining to this compound remain unelucidated in the public domain.

The morpholine moiety, a heterocyclic amine ether, is recognized for its utility in organic synthesis and its potential to be incorporated into larger molecular architectures. e3s-conferences.orgwikipedia.org In polymer science, for instance, derivatives such as N-acryloylmorpholine have been polymerized to create materials with unique properties, such as biocompatibility, for potential use in biomedical applications. nih.gov The synthesis of such functional polymers often involves controlled polymerization techniques to achieve specific molecular weights and architectures. nih.gov

Generally, the introduction of a cycloaliphatic group, such as a cycloheptyl ring, onto a molecule can impart specific physical and chemical properties. These properties can include increased hydrophobicity, altered solubility, and specific steric configurations that might influence the packing and intermolecular interactions in a material. However, the specific effects and potential advantages of incorporating a cycloheptyl group at the 4-position of the morpholine ring in the context of materials science have not been the subject of published research.

In the broader field of materials development, researchers continually explore novel molecular structures to create materials with tailored functionalities. The potential for any given compound to be used in advanced materials hinges on a variety of factors, including its synthetic accessibility, its chemical and thermal stability, and the specific properties it imparts to the resulting material. Without dedicated research into this compound, its potential contributions to advanced functional materials remain speculative.

Further investigation would be required to determine if this compound could function, for example, as a monomer in polymerization reactions, as a modifying agent for existing polymers, or as a catalyst in the synthesis of material precursors. Such research would need to systematically evaluate the synthesis, properties, and performance of materials incorporating this specific compound.

Data Tables

Due to the lack of specific research on the applications of this compound in materials science, no data tables containing detailed research findings can be provided.

Environmental Fate and Degradation Studies of 4 Cycloheptylmorpholine

Pathways of Environmental Transformation

The environmental transformation of a chemical compound like 4-Cycloheptylmorpholine would be governed by a combination of biotic and abiotic processes. These processes determine the compound's persistence, mobility, and potential for accumulation in various environmental compartments such as soil, water, and air. nih.gov

Abiotic degradation pathways are chemical reactions that occur without the involvement of living organisms. For a compound with the structure of this compound, key abiotic transformation processes would likely include:

Photolysis: Degradation by sunlight, particularly in surface waters and the atmosphere. While some organic molecules are resistant to photolysis, others can be broken down into smaller, simpler molecules. researchgate.net The rate and extent of photolysis would depend on the compound's ability to absorb ultraviolet (UV) radiation and the presence of other photosensitizing agents in the environment.

Hydrolysis: The reaction with water, which can lead to the cleavage of chemical bonds. The morpholine (B109124) ring in this compound is generally stable to hydrolysis under typical environmental pH conditions. However, extreme pH conditions could potentially induce some level of degradation. researchgate.net

Biotic degradation, or biodegradation, involves the breakdown of the compound by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment. nih.gov The susceptibility of this compound to biodegradation would depend on its chemical structure and the presence of microbial populations capable of metabolizing it.

Biotransformation Mechanisms in Environmental Systems

Biotransformation is the process by which living organisms modify chemical compounds. baylor.edu In environmental systems, microorganisms play a crucial role in the biotransformation of organic pollutants. nih.gov The primary goal of biotransformation is to make the compound more water-soluble, facilitating its excretion from the organism. nih.govopenaccessjournals.com This is typically achieved through a series of enzymatic reactions categorized as Phase I, II, and III metabolism. nih.gov

For a compound like this compound, hypothetical biotransformation pathways could include:

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl, amino groups). nih.gov For this compound, potential Phase I reactions could involve oxidation of the cycloheptyl ring or the morpholine ring, catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.gov

Phase II Reactions: These reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase its water solubility. nih.govopenaccessjournals.com

Phase III Reactions: These are further modifications and transport of the conjugated metabolites out of the cell. nih.gov

The specific metabolites formed during the biotransformation of this compound would need to be identified through dedicated laboratory studies using microbial cultures or environmental samples.

Advanced Analytical Methods for Environmental Detection and Monitoring

To study the environmental fate and degradation of this compound, sensitive and selective analytical methods are required for its detection and quantification in various environmental matrices. europa.eu Given the complexity of environmental samples, a combination of sophisticated sample preparation techniques and analytical instrumentation would be necessary.

Sample Preparation: Effective extraction and clean-up of the analyte from matrices like water, soil, and sediment are critical to remove interfering substances. mdpi.com Common techniques include:

Solid-Phase Extraction (SPE): To concentrate the analyte from water samples and remove interfering compounds. csic.es

Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their relative solubilities in two different immiscible liquids.

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid samples. csic.es

Analytical Instrumentation: High-resolution analytical techniques are essential for the unambiguous identification and quantification of the target compound and its potential transformation products. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. amecj.com Derivatization of this compound might be necessary to improve its volatility for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice for polar and non-volatile compounds. mdpi.com Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (e.g., tandem mass spectrometry, MS/MS, or high-resolution mass spectrometry, HRMS) would provide the necessary sensitivity and selectivity for detecting trace levels of this compound and its metabolites in environmental samples. mdpi.com

The development and validation of such analytical methods would be the first crucial step in any investigation into the environmental fate of this compound. europa.eu

Future Research Directions and Emerging Opportunities for 4 Cycloheptylmorpholine

Development of Novel Synthetic Routes

The efficient and sustainable synthesis of 4-Cycloheptylmorpholine is a foundational step for its further investigation. While traditional methods for N-alkylation of morpholine (B109124) exist, future research could focus on developing more innovative and environmentally benign synthetic pathways.

One promising avenue is the adaptation of green synthesis protocols that have been developed for other morpholine derivatives. acs.orgnih.govchemrxiv.orgacs.orgchemrxiv.org For instance, a one-pot reductive amination of cycloheptanone (B156872) with morpholine using a recyclable, heterogeneous catalyst could offer a high-yield, low-waste alternative to conventional methods. Another approach could involve the direct coupling of cycloheptyl halides with morpholine under microwave irradiation, potentially reducing reaction times and energy consumption.

Further exploration into photocatalytic methods, which utilize visible light to drive chemical reactions, could also lead to novel synthetic routes for this compound. acs.org These methods often proceed under mild conditions and can offer high selectivity, aligning with the principles of sustainable chemistry. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Key Reagents Potential Advantages Areas for Research
Catalytic Reductive AminationCycloheptanone, Morpholine, H₂, Heterogeneous CatalystHigh atom economy, recyclable catalyst, mild conditions.Catalyst design and optimization, solvent effects.
Microwave-Assisted N-AlkylationCycloheptyl bromide, Morpholine, BaseRapid reaction times, improved yields.Optimization of microwave parameters, base selection.
Photocatalytic SynthesisCycloheptene, Morpholine, Photocatalyst, Light SourceUse of renewable energy, high selectivity, mild conditions.Catalyst development, understanding reaction mechanisms.

Advanced Spectroscopic and Computational Integration

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and interactions. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to elucidate these characteristics.

Future research should employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, to definitively assign the proton and carbon signals and to study the conformational dynamics of the cycloheptyl and morpholine rings. nih.gov Raman spectroscopy could also be utilized to investigate the vibrational modes of the molecule, providing insights into its conformational isomers. researchgate.net

These experimental data can be synergistically combined with Density Functional Theory (DFT) calculations to model the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.netmdpi.com Such computational studies can help to identify the most stable conformers of this compound and to predict its reactivity and potential interaction sites with biological targets or material surfaces. mdpi.com

Table 2: Proposed Spectroscopic and Computational Studies for this compound

Technique Information to be Obtained Potential Significance
2D NMR SpectroscopyDetailed structural assignment, conformational analysis.Elucidation of the 3D structure in solution.
Raman SpectroscopyVibrational modes, identification of conformers.Understanding molecular flexibility and intermolecular interactions.
DFT CalculationsOptimized geometry, electronic structure, predicted spectra.Correlation of structure with properties, guidance for experimental design.

Exploration of New Biological Targets and Mechanisms (in vitro, theoretical)

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic actions. researchgate.netnih.govpharmjournal.ruwikipedia.org The introduction of a lipophilic cycloheptyl group could modulate the pharmacokinetic and pharmacodynamic properties of the morpholine core, opening up possibilities for new biological activities.

Initial in vitro screening of this compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors, and ion channels, could identify potential areas of therapeutic interest. Based on the known activities of other morpholine derivatives, promising areas for investigation include anticancer, anti-inflammatory, and antimicrobial activities. e3s-conferences.orgnih.govrdd.edu.iqresearchgate.net

Molecular docking studies could be employed to theoretically predict the binding affinity of this compound to the active sites of various enzymes and receptors. nih.gov For example, docking studies could explore its potential as an inhibitor of targets like PI3K or mTOR, which are relevant in cancer therapy and have been targeted by other morpholine-containing compounds. mdpi.com

Table 3: Potential In Vitro and Theoretical Biological Investigations for this compound

Research Area Methodology Potential Targets Rationale
Anticancer ActivityCell proliferation assays (e.g., MTT) on various cancer cell lines.Kinases (e.g., PI3K, mTOR), carbonic anhydrase.Morpholine is a key scaffold in several anticancer agents. researchgate.netnih.gov
Anti-inflammatory ActivityEnzyme inhibition assays (e.g., COX, iNOS).Cyclooxygenases, inducible nitric oxide synthase.Some morpholine derivatives exhibit anti-inflammatory properties. nih.gov
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains.Bacterial and fungal enzymes.The morpholine ring is present in some antimicrobial compounds. rdd.edu.iqnih.gov
Computational ScreeningMolecular docking and molecular dynamics simulations.A wide range of therapeutically relevant proteins.To prioritize experimental testing and understand potential binding modes.

Novel Applications in Materials Science

The unique properties of the morpholine moiety, such as its ability to act as a corrosion inhibitor and its use in polymer synthesis, suggest that this compound could have novel applications in materials science. e3s-conferences.orgscirp.orgresearchgate.netmdpi.commdpi.com

The presence of the nitrogen atom in the morpholine ring allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. scirp.orgmdpi.com Research could be conducted to evaluate the efficacy of this compound as a corrosion inhibitor for various metals and alloys, particularly in acidic or saline environments. The bulky cycloheptyl group may enhance the formation of a more robust and hydrophobic protective film.

In the realm of polymer science, this compound could be explored as a monomer or a modifying agent. For example, it could be functionalized to create a polymerizable derivative, similar to N-acryloylmorpholine, to produce novel polymers with unique thermal or solution properties. nih.gov These polymers could find applications in areas such as biocompatible materials or advanced coatings.

Table 4: Potential Applications of this compound in Materials Science

Application Area Proposed Research Potential Advantages of the Cycloheptyl Group
Corrosion InhibitionElectrochemical studies (e.g., potentiodynamic polarization) to assess inhibition efficiency.Increased hydrophobicity and surface coverage of the protective film.
Polymer SynthesisSynthesis and characterization of polymers derived from functionalized this compound.Modification of polymer properties such as solubility, thermal stability, and biocompatibility.
Curing AgentsInvestigation as a curing agent for epoxy resins.Potential for creating resins with improved mechanical properties.

Sustainable Chemistry and Environmental Remediation

The principles of sustainable chemistry encourage the development of chemicals and processes that are environmentally friendly. Future research on this compound should include an assessment of its environmental fate and the development of sustainable end-of-life strategies.

Studies on the biodegradability of this compound are essential to understand its persistence in the environment. Research has shown that morpholine itself can be degraded by microorganisms. researchgate.net Investigating whether similar microbial degradation pathways exist for this compound would be a critical area of study.

Furthermore, advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO₂), could be explored as a method for the environmental remediation of water contaminated with this compound. rsc.orgrsc.org Such studies would contribute to a comprehensive understanding of the environmental impact of this compound and provide solutions for its potential removal from waste streams.

Table 5: Research Directions in Sustainable Chemistry for this compound

Focus Area Research Methodology Objective
BiodegradationIncubation with microbial consortia from soil or activated sludge.To determine the potential for natural attenuation in the environment.
Photocatalytic DegradationUV irradiation in the presence of a photocatalyst (e.g., TiO₂).To develop an effective method for water treatment and remediation.
Ecotoxicity AssessmentStandard toxicity tests on aquatic organisms.To evaluate the potential environmental risks associated with the compound.

Q & A

Q. Table 1: Comparison of Synthetic Yields

MethodCatalystYield (%)Purity (HPLC)
Nucleophilic SubstitutionNone65–7097.2
Reductive AminationPd/C82–8598.5

(Advanced) How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Answer:
Discrepancies often arise from:

  • Purity Variations: Impurities (e.g., unreacted cycloheptylamine) alter solubility. Validate purity via multiple orthogonal methods (HPLC, NMR, melting point) .
  • Experimental Conditions: LogP values vary with pH and solvent systems. Standardize measurements using shake-flask or HPLC-derived methods .
  • Cross-Study Validation: Compare data with peer-reviewed studies using identical analytical protocols (e.g., OECD guidelines for partition coefficients) .

(Basic) Which analytical techniques are critical for characterizing this compound in complex matrices?

Answer:

  • Quantitative Analysis: LC-MS/MS with multiple reaction monitoring (MRM) for trace detection (LOD: 0.1 ng/mL) .
  • Structural Elucidation: 2D NMR (COSY, HSQC) to confirm cycloheptyl and morpholine moieties .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperatures .

(Advanced) What computational modeling approaches predict the reactivity of this compound in catalytic systems?

Answer:

  • DFT Calculations: Model electron density maps to identify nucleophilic/electrophilic sites (e.g., cycloheptyl ring strain vs. morpholine’s lone pairs) .
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior .
  • Docking Studies: Explore binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

(Basic) How is the purity of this compound assessed for pharmacological studies?

Answer:

  • Chromatography: UPLC-PDA (photodiode array) for detecting UV-active impurities .
  • Elemental Analysis: Confirm C/H/N ratios within ±0.3% of theoretical values .
  • Residual Solvents: GC headspace analysis per ICH Q3C guidelines .

(Advanced) What experimental designs address stability challenges of this compound under varying pH and temperature?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data .

Q. Table 2: Stability Under Stress Conditions

ConditionDegradation Products% Degradation (48h)
Acidic (pH 1.5)Cycloheptanol, morpholine12.3
OxidativeN-oxide derivatives8.7

(Basic) What methodologies evaluate the reactivity of this compound with electrophilic agents?

Answer:

  • Kinetic Studies: Monitor reaction rates with bromine or maleic anhydride via stopped-flow spectrophotometry .
  • Product Isolation: Characterize adducts via FTIR (e.g., C=O stretches for ester formation) .

(Advanced) How do solvent polarity and proticity affect the catalytic performance of this compound in asymmetric synthesis?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of the morpholine nitrogen, accelerating alkylation .
  • Protic Solvents (MeOH, H₂O): Stabilize transition states via hydrogen bonding, improving enantioselectivity in chiral syntheses .

(Basic) What spectroscopic databases provide reference data for this compound?

Answer:

  • PubChem: CID 1541817 (experimental NMR, MS) .
  • NIST Chemistry WebBook: IR and mass spectra under standard conditions .

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound derivatives for target applications?

Answer:

  • Fragment-Based Design: Replace cycloheptyl with smaller rings (cyclopentyl) to reduce steric hindrance .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (morpholine oxygen) for binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.